6-(2,3-Dichlorophenyl)-6-oxohexanoic acid
Overview
Description
6-(2,3-Dichlorophenyl)-6-oxohexanoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-Dichlorophenyl)-6-oxohexanoic acid typically involves the reaction of 2,3-dichlorobenzaldehyde with a suitable hexanoic acid derivative under controlled conditions. One common method involves the use of a Grignard reagent, where 2,3-dichlorobenzaldehyde reacts with a hexyl magnesium bromide, followed by oxidation to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2,3-Dichlorophenyl)-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms in the dichlorophenyl group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
6-(2,3-Dichlorophenyl)-6-oxohexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2,3-Dichlorophenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The dichlorophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to changes in cellular processes and biological responses, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylpiperazine: A compound with similar dichlorophenyl group but different functional groups.
2,4-Dichlorophenol: Another dichlorophenyl derivative with different substitution patterns.
3,4-Dichlorophenylhydrazine: A compound with similar dichlorophenyl group but different functional groups.
Uniqueness
6-(2,3-Dichlorophenyl)-6-oxohexanoic acid is unique due to its specific combination of a dichlorophenyl group and a hexanoic acid backbone. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
6-(2,3-Dichlorophenyl)-6-oxohexanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a dichlorophenyl group attached to a hexanoic acid backbone with a keto group at the sixth position. Its molecular formula is , and it has a molecular weight of approximately 303.19 g/mol. The presence of the dichlorophenyl moiety is crucial for its biological activity, influencing interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been shown to inhibit key kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are critical in cancer progression and angiogenesis.
The compound's mechanism includes:
- Enzyme Inhibition : It inhibits lipoxygenase, affecting the metabolism of polyunsaturated fatty acids and reducing inflammatory responses.
- Modulation of Gene Expression : By altering gene expression related to apoptosis and oxidative stress responses, it may contribute to its therapeutic effects.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its efficacy in inhibiting cell proliferation in various cancer cell lines, including colorectal cancer cells (HCT116) and melanoma cells . The compound induces apoptosis through mechanisms such as:
- Inhibition of Anti-apoptotic Genes : It suppresses genes like MCL-1 while promoting pro-apoptotic pathways .
- Morphological Changes : Treated cells exhibit characteristic signs of apoptosis, such as shrinkage and membrane blebbing .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. By inhibiting lipoxygenase activity, it reduces leukotriene production, which plays a significant role in inflammatory processes. This suggests potential applications in treating inflammatory diseases.
Case Studies
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In Vitro Studies on HCT116 Cells :
- Objective : Evaluate the cytotoxic effects of the compound.
- Method : MTS assay was used to assess cell viability after treatment with varying concentrations (0–50 µM).
- Results : Significant inhibition of cell growth was observed at concentrations above 12.5 µM, with the highest concentration showing the most potent effects .
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EGFR and VEGFR-2 Inhibition Studies :
- Objective : Assess the inhibitory effect on key kinases involved in cancer progression.
- Method : Kinase inhibition assays compared the efficacy of the compound against standard inhibitors like Sorafenib.
- Results : The compound demonstrated comparable inhibition efficacy against both EGFR and VEGFR-2, indicating its potential as an anticancer agent.
Data Summary
Properties
IUPAC Name |
6-(2,3-dichlorophenyl)-6-oxohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c13-9-5-3-4-8(12(9)14)10(15)6-1-2-7-11(16)17/h3-5H,1-2,6-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKFDIHGMHVWPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645410 | |
Record name | 6-(2,3-Dichlorophenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-13-4 | |
Record name | 6-(2,3-Dichlorophenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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